4-Bromo-3-methoxybenzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

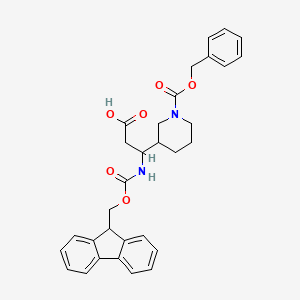

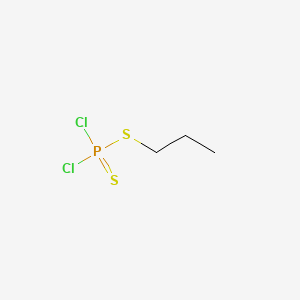

La 4-Bromo-3-metoxibenzohidrazida es un compuesto orgánico con la fórmula molecular C8H9BrN2O2 Es un derivado de la benzohidrazida, que presenta un átomo de bromo en la cuarta posición y un grupo metoxilo en la tercera posición del anillo de benceno.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 4-Bromo-3-metoxibenzohidrazida normalmente implica la reacción del ácido 4-bromo-3-metoxibenzoico con hidrato de hidracina. La reacción se lleva a cabo en un disolvente adecuado, como el etanol, bajo condiciones de reflujo. El esquema general de la reacción es el siguiente:

Ácido 4-Bromo-3-metoxibenzoico+Hidrato de hidracina→4-Bromo-3-metoxibenzohidrazida+Agua

Métodos de producción industrial: En un entorno industrial, la síntesis se puede escalar utilizando condiciones de reacción similares, con un control cuidadoso de la temperatura y el tiempo de reacción para garantizar un alto rendimiento y pureza del producto. El uso de reactores de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso.

3. Análisis de las reacciones químicas

Tipos de reacciones: La 4-Bromo-3-metoxibenzohidrazida puede someterse a diversas reacciones químicas, entre ellas:

Reacciones de sustitución: El átomo de bromo puede sustituirse por otros nucleófilos en condiciones apropiadas.

Reacciones de condensación: Puede reaccionar con aldehídos o cetonas para formar bases de Schiff.

Reacciones de oxidación y reducción: El grupo hidrazida puede oxidarse o reducirse para formar diferentes derivados.

Reactivos y condiciones comunes:

Reacciones de sustitución: Normalmente implican nucleófilos como aminas o tioles en presencia de una base.

Reacciones de condensación: A menudo se llevan a cabo en presencia de un catalizador ácido.

Reacciones de oxidación y reducción: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno, mientras que los agentes reductores pueden incluir el borohidruro de sodio.

Principales productos:

Reacciones de sustitución: Producen diversos derivados sustituidos en función del nucleófilo utilizado.

Reacciones de condensación: Forman bases de Schiff, que son intermediarios útiles en la síntesis orgánica.

Reacciones de oxidación y reducción: Producen formas oxidadas o reducidas del grupo hidrazida.

4. Aplicaciones de la investigación científica

La 4-Bromo-3-metoxibenzohidrazida tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.

Biología: Se ha investigado por sus posibles actividades biológicas, incluyendo las propiedades antimicrobianas y anticancerígenas.

Medicina: Se ha explorado como un posible fármaco candidato debido a su capacidad para formar bases de Schiff, que tienen diversas actividades farmacológicas.

Industria: Se utiliza en la producción de productos químicos especiales y como bloque de construcción en la síntesis de materiales avanzados.

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-3-methoxybenzohydrazide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.

Oxidation and Reduction Reactions: The hydrazide group can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

Condensation Reactions: Often carried out in the presence of an acid catalyst.

Oxidation and Reduction Reactions: Common oxidizing agents include hydrogen peroxide, while reducing agents may include sodium borohydride.

Major Products:

Substitution Reactions: Yield various substituted derivatives depending on the nucleophile used.

Condensation Reactions: Form Schiff bases, which are useful intermediates in organic synthesis.

Oxidation and Reduction Reactions: Produce oxidized or reduced forms of the hydrazide group.

Aplicaciones Científicas De Investigación

4-Bromo-3-methoxybenzohydrazide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to form Schiff bases, which have various pharmacological activities.

Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of advanced materials.

Mecanismo De Acción

El mecanismo de acción de la 4-Bromo-3-metoxibenzohidrazida está principalmente relacionado con su capacidad para formar bases de Schiff. Estas bases pueden interactuar con diversos objetivos biológicos, como enzimas y receptores, a través de enlaces covalentes o interacciones no covalentes. Los objetivos moleculares y las vías exactas implicadas dependen de la base de Schiff específica formada y de sus características estructurales.

Compuestos similares:

Ácido 4-Bromo-3-metoxibenzoico: El precursor en la síntesis de 4-Bromo-3-metoxibenzohidrazida.

4-Metoxibenzohidrazida: Carece del átomo de bromo, lo que resulta en una reactividad y aplicaciones diferentes.

5-Bromo-2-hidroxi-3-metoxibencilideno-4-metoxibenzohidrazida: Un derivado de base de Schiff con distintas actividades biológicas.

Singularidad: La 4-Bromo-3-metoxibenzohidrazida es única debido a la presencia de ambos sustituyentes, bromo y metoxilo, que confieren una reactividad química específica y posibles actividades biológicas. Su capacidad para formar bases de Schiff con diversos aldehídos y cetonas aumenta aún más su versatilidad en la síntesis orgánica y la química medicinal.

Comparación Con Compuestos Similares

4-Bromo-3-methoxybenzoic acid: The precursor in the synthesis of 4-Bromo-3-methoxybenzohydrazide.

4-Methoxybenzohydrazide: Lacks the bromine atom, resulting in different reactivity and applications.

5-Bromo-2-hydroxy-3-methoxybenzylidene-4-methoxybenzohydrazide: A Schiff base derivative with distinct biological activities.

Uniqueness: this compound is unique due to the presence of both bromine and methoxy substituents, which confer specific chemical reactivity and potential biological activities. Its ability to form Schiff bases with various aldehydes and ketones further enhances its versatility in organic synthesis and medicinal chemistry.

Propiedades

Fórmula molecular |

C8H9BrN2O2 |

|---|---|

Peso molecular |

245.07 g/mol |

Nombre IUPAC |

4-bromo-3-methoxybenzohydrazide |

InChI |

InChI=1S/C8H9BrN2O2/c1-13-7-4-5(8(12)11-10)2-3-6(7)9/h2-4H,10H2,1H3,(H,11,12) |

Clave InChI |

LOTVJTHIDAWGKK-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=CC(=C1)C(=O)NN)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(3-Fluorophenoxy)ethoxy]acetic acid](/img/structure/B12093290.png)

![[3-[[3-(2,6-diaminohexanoyloxy)-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate;hydrochloride](/img/structure/B12093298.png)

![3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-, phenylmethyl ester, (2R,4S)-](/img/structure/B12093345.png)